Welcome to the BenchChem Online Store!
molecular formula C9H19NO2S B8561840 Tert-butyl [2-methyl-2-mercaptopropyl]carbamate

Tert-butyl [2-methyl-2-mercaptopropyl]carbamate

Cat. No. B8561840
M. Wt: 205.32 g/mol
InChI Key: LYDNGVOJYHYBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05688946

Procedure details

3.49 g (11.8 mmol) of tert-butyl [2-(benzylthio)-2-methylpropyl]carbamate dissolved in 10 ml of ether are placed in a flask which is fitted with an ammonia condenser and a gas inlet. The solution is cooled to -78°, thereafter about 35 ml of ammonia are condensed in. Sodium (about 1 g) in small pieces is added to this solution until the blue colour of the solution persists. The mixture is allowed to warm slowly, the excess sodium is destroyed by the addition of ammonium chloride (about 3.5 g) and the ammonia is blown off using nitrogen. The residue is partitioned between 50 ml of water and 250 ml of ether. The organic phase is separated, dried over sodium sulphate and evaporated. There are obtained 2.29 g of tert-butyl [2-methyl-2-mercaptopropyl]carbamate as a colourless solid; MS: 149 (M-C4H8)+.
Name
tert-butyl [2-(benzylthio)-2-methylpropyl]carbamate
Quantity
3.49 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([S:8][C:9]([CH3:20])([CH3:19])[CH2:10][NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15])C1C=CC=CC=1.N.[Na]>CCOCC>[CH3:20][C:9]([SH:8])([CH3:19])[CH2:10][NH:11][C:12](=[O:18])[O:13][C:14]([CH3:16])([CH3:15])[CH3:17] |^1:21|

Inputs

Step One
Name
tert-butyl [2-(benzylthio)-2-methylpropyl]carbamate
Quantity
3.49 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC(CNC(OC(C)(C)C)=O)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are placed in a flask
CUSTOM
Type
CUSTOM
Details
which is fitted with an ammonia condenser and a gas inlet
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to -78°
CUSTOM
Type
CUSTOM
Details
condensed in
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly
CUSTOM
Type
CUSTOM
Details
the excess sodium is destroyed by the addition of ammonium chloride (about 3.5 g)
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between 50 ml of water and 250 ml of ether
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC(CNC(OC(C)(C)C)=O)(C)S
Measurements
Type Value Analysis
AMOUNT: MASS 2.29 g
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.